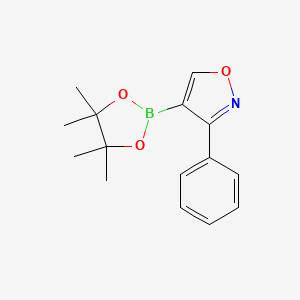

3-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole

Description

3-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is a boronic ester derivative featuring an isoxazole core substituted with a phenyl group at the 3-position and a pinacol boronate group at the 4-position. This compound is of significant interest in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity, enabling the synthesis of complex biaryl and heteroaryl systems. The phenyl group enhances steric bulk and electronic conjugation, distinguishing it from simpler analogs .

Properties

IUPAC Name |

3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)12-10-18-17-13(12)11-8-6-5-7-9-11/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOHHTJYALAKPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CON=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401168934 | |

| Record name | 3-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401168934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374715-23-8 | |

| Record name | 3-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374715-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401168934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor to form the isoxazole ring, followed by a Suzuki-Miyaura coupling reaction to introduce the boronate ester .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole can undergo various types of chemical reactions, including:

Oxidation: The isoxazole ring can be oxidized under certain conditions.

Reduction: The phenyl group can be reduced to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized isoxazole derivatives, while substitution reactions can produce various boronate ester derivatives .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has indicated that compounds containing isoxazole rings exhibit significant antitumor properties. The presence of the dioxaborolane moiety in 3-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole enhances its biological activity by facilitating interactions with biological targets such as enzymes involved in cancer progression. Studies have shown that derivatives of this compound can inhibit tumor cell proliferation in vitro and in vivo models.

Neuroprotective Effects

The neuroprotective potential of isoxazole derivatives has been explored in the context of neurodegenerative diseases. Preliminary studies suggest that 3-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole may protect neuronal cells from oxidative stress and apoptosis. This property could be beneficial in developing treatments for conditions like Alzheimer's disease and Parkinson's disease.

Materials Science

Synthesis of Functional Polymers

The compound's boron-containing structure allows it to serve as a precursor for synthesizing functionalized polymers. These polymers can exhibit unique electronic and optical properties suitable for applications in organic electronics and photonic devices. The incorporation of the dioxaborolane unit can enhance the stability and performance of these materials.

Nanocomposites

In materials science, 3-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole can be utilized to create nanocomposites that combine organic and inorganic materials. These composites have potential applications in sensors and catalysts due to their improved mechanical properties and thermal stability.

Catalysis

Cross-Coupling Reactions

The boron atom in the dioxaborolane group plays a crucial role in facilitating cross-coupling reactions commonly used in organic synthesis. This compound can act as a boron source in Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds with high efficiency. This application is particularly valuable in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antitumor Activity | Cancer Research | Demonstrated significant inhibition of tumor growth in xenograft models when treated with isoxazole derivatives. |

| Neuroprotective Effects | Neurodegenerative Disorders | Exhibited reduced neuronal cell death under oxidative stress conditions compared to controls. |

| Polymer Synthesis | Materials Science | Successfully synthesized high-performance polymers with enhanced electrical conductivity using the compound as a monomer. |

| Cross-Coupling Reactions | Organic Synthesis | Achieved high yields of desired products using 3-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole as a catalyst component. |

Mechanism of Action

The mechanism of action of 3-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations .

Comparison with Similar Compounds

Structural Analogues in the Isoxazole Family

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole (Unsubstituted Isoxazole Boronic Ester)

- Structure : Lacks substituents on the isoxazole ring.

- Reactivity : Higher reactivity in cross-coupling due to reduced steric hindrance but lower stability under harsh conditions.

- Applications : Used in synthesizing unfunctionalized heterocyclic systems. The absence of a phenyl group limits its utility in extended π-conjugated systems .

3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole

- Structure : Methyl groups at the 3- and 5-positions of the isoxazole ring.

- However, steric hindrance from the 3,5-dimethyl groups may reduce coupling efficiency with bulky substrates.

- Safety : Safety Data Sheets (SDS) indicate moderate toxicity, with handling precautions required for inhalation and skin contact .

5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]isoxazole

- Structure : Boronate group attached to a phenyl ring linked to the isoxazole’s 5-position.

- Reactivity : Extended conjugation enhances utility in materials science for organic electronics. The spatial separation of the boronate and isoxazole groups may reduce electronic interference during coupling .

Analogues with Different Heterocyclic Cores

3-Phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazole (PN-1154)

- Structure : Pyrazole core instead of isoxazole, with similar phenyl and boronate substitutions.

- Reported to have 96% purity and applications in medicinal chemistry .

1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Structure : Boronate at the 4-position of a 1-phenylpyrazole.

- Reactivity : Similar to PN-1154 but with a different substitution pattern. The 1-phenyl group may sterically hinder coupling reactions compared to the isoxazole-based target compound .

Substituent-Driven Comparative Analysis

| Compound | Core Heterocycle | Substituents | Reactivity | Applications |

|---|---|---|---|---|

| Target Compound | Isoxazole | 3-Ph, 4-boronate | High steric bulk, moderate reactivity | Pharmaceuticals, conjugated polymers |

| 4-(Boronate)isoxazole | Isoxazole | None | High reactivity, low stability | Basic heterocycle synthesis |

| 3,5-Dimethyl-4-boronate isoxazole | Isoxazole | 3,5-Me, 4-boronate | Electron-rich boron center | Specialty coupling reactions |

| PN-1154 (Pyrazole analog) | Pyrazole | 3-Ph, 4-boronate | Higher basicity | Medicinal chemistry |

Biological Activity

3-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity based on various studies and data available in the literature.

Chemical Structure and Properties

The molecular formula of 3-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is with a molecular weight of approximately 308.2 g/mol. The structure features an isoxazole ring substituted with a phenyl group and a boron-containing dioxaborolane moiety.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

Anticancer Activity

Studies have shown that isoxazole derivatives exhibit significant anticancer properties. For instance:

- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Case Study : In vitro studies demonstrated that compounds similar to 3-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole inhibited the proliferation of various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range.

Antimicrobial Activity

Isoxazole derivatives have also been investigated for their antimicrobial properties:

- Mechanism : They may disrupt bacterial cell wall synthesis or inhibit specific enzymes crucial for bacterial survival.

- Case Study : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) below 100 µg/mL.

Neuroprotective Effects

Recent studies suggest that isoxazoles could play a role in neuroprotection:

- Mechanism : They may exert antioxidant effects and inhibit neuroinflammation.

- Research Findings : In animal models of neurodegeneration, administration of isoxazole derivatives resulted in reduced oxidative stress markers and improved cognitive function.

Data Table: Summary of Biological Activities

| Activity Type | Model/Cell Line | Mechanism | IC50/MIC |

|---|---|---|---|

| Anticancer | MCF-7 | Induction of apoptosis | ~10 µM |

| A549 | Modulation of Bcl-2 proteins | ~15 µM | |

| Antimicrobial | Staphylococcus aureus | Disruption of cell wall synthesis | < 100 µg/mL |

| Escherichia coli | Inhibition of essential enzymes | < 100 µg/mL | |

| Neuroprotective | Animal models | Antioxidant effects | N/A |

Q & A

(Basic) What are the common synthetic routes for preparing 3-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step protocols. A common approach starts with functionalizing the isoxazole core via Suzuki-Miyaura cross-coupling, where the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) reacts with a halogenated isoxazole precursor (e.g., 3-phenyl-4-bromoisoxazole). Key conditions include:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) in anhydrous solvents.

- Base : K₂CO₃ or NaOAc to facilitate transmetallation.

- Solvent : THF or dioxane at reflux (80–100°C) under inert atmosphere.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product. Yield optimization hinges on strict anhydrous conditions and stoichiometric control of the boronic ester .

Alternative routes may involve cycloaddition reactions (e.g., hypervalent iodine-induced nitrile oxide-alkyne cycloaddition), though this is less documented for boronic ester-functionalized isoxazoles .

(Advanced) How can researchers characterize the structural conformation of this compound using crystallographic techniques?

Single-crystal X-ray diffraction (XRD) is the gold standard for determining molecular conformation. Critical parameters include:

- Ring puckering analysis : The isoxazole ring adopts a 5E conformation (flap angle at C3), while the dioxaborolane ring shows planarity deviations due to steric hindrance from tetramethyl groups.

- Dihedral angles : Between the isoxazole and phenyl rings (typically 74–85°), influencing π-conjugation.

- Intermolecular interactions : Weak C–H⋯O/N hydrogen bonds and π-π stacking (intercentroid distances ~4.7 Å) stabilize crystal packing.

For dynamic analysis, variable-temperature NMR can track conformational flexibility, particularly in the dioxaborolane ring .

(Advanced) What strategies resolve contradictions between computational predictions and experimental reactivity data?

Discrepancies often arise from neglecting solvent effects or steric factors. Mitigation strategies:

- Solvent modeling : Use COSMO-RS or explicit solvent MD simulations to refine DFT calculations.

- Steric maps : Generate Hirshfeld surfaces to quantify steric bulk from tetramethyl groups.

- Control experiments : Compare reactivity of analogs (e.g., unsubstituted isoxazoles) to isolate electronic vs. steric contributions.

For example, computational overestimation of Suzuki-Miyaura reactivity may stem from unmodeled steric hindrance from the dioxaborolane .

(Advanced) How does the dioxaborolane ring influence Suzuki-Miyaura cross-coupling efficiency?

The dioxaborolane acts as a protected boronic acid, enhancing stability but requiring hydrolysis in situ. Key factors:

- Electrophilicity : The electron-deficient boron center facilitates transmetallation but may require longer reaction times.

- Steric effects : Tetramethyl groups reduce coupling efficiency with bulky aryl halides.

- Base selection : Strong bases (e.g., Cs₂CO₃) hydrolyze the dioxaborolane to boronic acid, accelerating reactivity. Kinetic studies using ¹¹B NMR can monitor hydrolysis progress .

(Basic) What are the best practices for handling and storing this compound?

- Storage : Under argon at –20°C in amber vials to prevent boronic ester hydrolysis.

- Solubility : Dissolve in dry DMSO or THF (10 mM stock solutions). Avoid aqueous buffers unless immediate use.

- Stability testing : Monitor via TLC or LC-MS weekly; degradation manifests as free boronic acid (Rf shift) .

(Advanced) How can NMR spectroscopy confirm regioselectivity in functionalization reactions?

- ¹H-¹H COSY : Correlates coupling between isoxazole protons and adjacent substituents.

- ¹³C DEPT-135 : Identifies quaternary carbons (e.g., boron-bound C4).

- ¹⁹F NMR (if fluorinated analogs): Detects electronic perturbations from substituents.

For example, regioselective alkylation at C5 induces downfield shifts (Δδ ~0.3 ppm) in adjacent protons .

(Advanced) What computational methods model π-π interactions in supramolecular assemblies?

- DFT-D3 : Incorporates dispersion corrections to accurately model phenyl ring stacking.

- Multiwfn : Calculates intercentroid distances and SAPT (Symmetry-Adapted Perturbation Theory) energy components.

- MD simulations : Use OPLS-AA force fields in explicit solvent (e.g., chloroform) to predict aggregation behavior.

Interactions with aromatic partners (e.g., graphene) show binding energies of –8 to –12 kcal/mol .

(Advanced) How can the isoxazole ring’s role in biological activity be systematically evaluated?

- SAR studies : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups at C5).

- Enzyme assays : Test inhibition of kinases or cytochrome P450 isoforms using fluorescence polarization.

- Molecular docking : Glide or AutoDock Vina to predict binding poses in active sites (e.g., COX-2).

Preliminary data suggest that the isoxazole’s nitrogen lone pairs mediate H-bonding with catalytic residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.